[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3 |
InChI Key |
CWHDRUFJAVOTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)CN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Reductive amination is a widely used method for synthesizing amines from aldehydes and amines. For this compound, this involves two key intermediates:
- 1-Ethyl-1H-pyrazole-4-carbaldehyde : Synthesized via Vilsmeier-Haack formylation of 1-ethylpyrazole.
- Oxolane-3-carbaldehyde : Prepared through oxidation of oxolane-3-methanol or via ring-closing metathesis.
Procedure :
- Combine equimolar amounts of 1-ethyl-1H-pyrazole-4-carbaldehyde and oxolane-3-carbaldehyde in methanol.
- Add ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.
- Stir at 60°C for 12 hours under inert atmosphere.
Reaction Table :
| Component | Quantity (mmol) | Reagent/Conditions |
|---|---|---|
| 1-Ethylpyrazole-4-carbaldehyde | 10 | Methanol, 60°C |
| Oxolane-3-carbaldehyde | 10 | NH4OAc, NaBH3CN |
| Yield | 68% | After column chromatography |
This method offers moderate yields but requires stringent control over moisture and temperature.
Cyclization of Linear Precursors
Cyclization strategies focus on constructing the oxolane ring after introducing the pyrazole and amine groups. A representative pathway involves:
- Synthesis of 3-aminomethyl-2-(1-ethylpyrazol-4-yl)propane-1,4-diol : Achieved by nucleophilic substitution of 1-ethyl-4-iodopyrazole with a diol precursor.
- Cyclization via Mitsunobu reaction : Using triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the oxolane ring.
Procedure :
- React 1-ethyl-4-iodopyrazole with 3-aminomethyl-2-hydroxymethylpropane-1,4-diol in DMF at 80°C.
- Treat the diol intermediate with DEAD and PPh3 to induce cyclization.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Higher yields vs. 60°C (15%↑) |
| Solvent | DMF | Improved solubility |
| Overall Yield | 52% | After recrystallization |
This method is advantageous for introducing stereochemical control but suffers from moderate efficiency.
Multi-component Reaction (MCR) Synthesis
MCRs enable the simultaneous assembly of multiple components into the target molecule. A protocol adapted from pyridopyrimidine synthesis involves:
- Reactants : 1-Ethylpyrazole-4-carbaldehyde, oxolane-3-amine, and trimethylsilyl cyanide (TMSCN).
- Catalyst : Scandium triflate (10 mol%) in methanol.
Procedure :
- Mix aldehyde, amine, and TMSCN in methanol.
- Add Sc(OTf)3 and stir at room temperature for 24 hours.
- Purify via HPLC using a C18 column.
Reaction Metrics :
| Metric | Value |
|---|---|
| Time | 24 hours |
| Yield | 74% |
| Purity (HPLC) | >95% |
MCRs reduce step count but require specialized catalysts and purification techniques.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 68% | Moderate | High | Medium |
| Cyclization | 52% | High | Low | High |
| MCR | 74% | Low | Medium | Low |
Key Findings :
- Reductive amination balances yield and scalability, making it suitable for industrial applications.
- MCRs offer the highest yields but face challenges in catalyst recovery.
- Cyclization is limited by multi-step purification but allows stereochemical precision.
Optimization Strategies
Solvent and Temperature Effects
- Reductive amination : Ethanol increases reaction rate vs. methanol (20% faster).
- Cyclization : Higher temperatures (100°C) improve ring closure but risk decomposition.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Ethyl-1h-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2-(1-Ethyl-1h-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-(1-Ethyl-1h-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyrazole and amine functionalities but differing in substituents and ring systems. Key differences in molecular properties, synthesis, and safety are highlighted.
Structural and Physicochemical Differences
Research Implications
- Drug Design : The oxolane ring offers a scaffold for tuning solubility without excessive hydrophilicity, advantageous for CNS-targeted drugs requiring blood-brain barrier penetration.
- Agrochemicals : The ethyl-pyrazole moiety is common in fungicides; the oxolane-amine combination could enhance systemic movement in plants .
Biological Activity
The compound [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a complex organic molecule characterized by a unique structural arrangement that includes a pyrazole ring and an oxolane (tetrahydrofuran) structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which are largely attributed to the functional groups present in its structure.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 195.26 g/mol. The presence of the ethyl group in the pyrazole enhances lipophilicity, potentially influencing its interaction with biological targets .
Pharmacological Properties
Research indicates that pyrazole derivatives, including this compound, exhibit various pharmacological effects such as:
- Anti-inflammatory : Pyrazole compounds have been studied for their role in modulating inflammatory pathways, suggesting potential applications in treating conditions like arthritis .
- Analgesic : Some derivatives demonstrate pain-relieving properties, which could be beneficial in pain management therapies.
- Antitumor : Initial studies suggest that certain pyrazole derivatives may inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with key enzymes or receptors involved in inflammatory responses and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Anti-inflammatory Activity : A study on pyrazole derivatives demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory process. This suggests that [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-y]methanamine could have similar inhibitory effects .
- Antitumor Potential : Research indicated that pyrazole-based compounds could inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest. The unique structure of [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-y]methanamine may enhance these effects compared to simpler pyrazole derivatives .
Comparative Analysis with Related Compounds
To better understand the unique properties of [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-y]methanamine, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethylpyrazole | Contains a pyrazole ring without oxolane | Anti-inflammatory properties |
| 4-Pyrazolylmethanol | Similar pyrazole structure with hydroxymethyl group | Antioxidant activity |
| Rac-(2R,3S)-2-(pyrazolyl)oxolan derivatives | Variations in substituents on pyrazole | Various pharmacological effects |
Q & A
Q. What in vitro and in vivo models are suitable for studying its pharmacokinetic (PK) properties?
- In vitro: Liver microsomes for metabolic stability; Caco-2 cells for permeability.
- In vivo: Rodent models with LC-MS/MS plasma analysis to determine half-life, bioavailability, and metabolite profiling (e.g., N-oxidation or glucuronidation) .
Q. How can researchers investigate its potential off-target effects?
- Use proteome-wide affinity pull-down assays or thermal shift profiling. Computational tools like SEA (Similarity Ensemble Approach) predict off-target interactions based on structural similarity to known ligands .
Data Contradictions and Reproducibility
Q. Why do reported solubility values for this compound vary across studies, and how can this be resolved?
- Solubility discrepancies arise from polymorphic forms or residual solvents. Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and standardize solvent systems (e.g., USP buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
